molecular formula C10H14ClNO B14904913 2-Amino-4-(tert-butyl)-5-chlorophenol

2-Amino-4-(tert-butyl)-5-chlorophenol

Cat. No.: B14904913
M. Wt: 199.68 g/mol
InChI Key: IGLFDYQYKYZNIS-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butyl)-5-chlorophenol is an organic compound with a complex structure that includes an amino group, a tert-butyl group, and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butyl)-5-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with p-tert-butylphenol.

    Azo-Cracking Reduction Method: This method is used to introduce the amino group into the phenol ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butyl)-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(tert-butyl)-5-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butyl)-5-chlorophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(tert-butyl)-5-chlorophenol is unique due to its combination of functional groups and the presence of a chlorine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-amino-4-tert-butyl-5-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,12H2,1-3H3

InChI Key

IGLFDYQYKYZNIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Cl)O)N

Origin of Product

United States

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